(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

Chiral purity Enantiomeric excess Quality control

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine (CAS 1213214-66-4) is an enantiopure (2S)-configured 2-arylpyrrolidine derivative bearing a 5-difluoromethyl-2-fluorophenyl substituent, with molecular formula C₁₁H₁₂F₃N and molecular weight 215.21 g/mol. This compound belongs to the class of chiral fluorinated pyrrolidine building blocks, which are of significant interest in medicinal chemistry for the construction of drug candidates targeting receptors such as 5-HT₂, complement Factor D, and opioid receptors, where the difluoromethyl group can fine-tune lipophilicity, strengthen biological interactions, and enhance metabolic stability.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B13033905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)C(F)F)F
InChIInChI=1S/C11H12F3N/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1
InChIKeyBMFMBAOAVMXYHL-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine – Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry Procurement


(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine (CAS 1213214-66-4) is an enantiopure (2S)-configured 2-arylpyrrolidine derivative bearing a 5-difluoromethyl-2-fluorophenyl substituent, with molecular formula C₁₁H₁₂F₃N and molecular weight 215.21 g/mol . This compound belongs to the class of chiral fluorinated pyrrolidine building blocks, which are of significant interest in medicinal chemistry for the construction of drug candidates targeting receptors such as 5-HT₂, complement Factor D, and opioid receptors, where the difluoromethyl group can fine-tune lipophilicity, strengthen biological interactions, and enhance metabolic stability [1].

Why Generic 2-Arylpyrrolidine Substitution Fails: Stereochemical and Regiochemical Constraints in (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine Procurement


Chiral 2-arylpyrrolidines cannot be generically interchanged because both the absolute stereochemistry at the 2-position and the exact substitution pattern on the aryl ring dictate biological target engagement. The (2S)-enantiomer of 2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine presents a specific three-dimensional pharmacophore that is distinct from its (2R)-enantiomer (CAS 1213485-27-8), the racemic mixture (CAS 1337828-38-2), and all regioisomeric variants (e.g., 3-difluoromethyl-4-fluorophenyl, 4-difluoromethyl-2-fluorophenyl). Published SAR studies on 2-arylpyrrolidine series targeting κ-opioid receptors and Factor D have demonstrated that discrete changes in aryl substitution or stereochemistry can alter receptor affinity by orders of magnitude . The difluoromethyl group at the 5-position specifically modulates both the electronic character (σ-meta effect) and the lipophilicity (logD contribution) of the phenyl ring, properties that cannot be replicated by trifluoromethyl, methyl, or unsubstituted analogs [1].

Quantitative Differentiation Evidence for (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine vs. Closest Analogs


Enantiomeric Purity Advantage: (2S) at 98% Chemical Purity vs. (2R)-Enantiomer at 95%

The (2S)-enantiomer (CAS 1213214-66-4) is commercially supplied at a standard purity of 98% as verified by NMR, HPLC, and GC batch quality control . In contrast, the corresponding (2R)-enantiomer (CAS 1213485-27-8) is listed at a standard purity of 95% by HPLC . This 3-percentage-point differential in chemical purity is relevant because enantiomeric impurities in chiral building blocks propagate through multi-step syntheses, potentially complicating downstream chiral HPLC purification of final drug candidates.

Chiral purity Enantiomeric excess Quality control

Enantiopure (2S) vs. Racemic Mixture: Avoiding 50% Inactive Enantiomer in Biological Assays

The target compound is the single (2S)-enantiomer, whereas the racemic mixture 2-(5-(difluoromethyl)-2-fluorophenyl)pyrrolidine (CAS 1337828-38-2) is supplied at only 95% purity and contains both (2S) and (2R) enantiomers in equal proportion . In receptor binding and enzyme inhibition assays, the inactive or differently active enantiomer can confound IC₅₀/EC₅₀ determinations by contributing to non-specific binding or opposing pharmacology. Published studies on 2-arylpyrrolidine κ-opioid receptor ligands confirm that enantiomeric configuration is a critical determinant of target affinity, with Ki differences exceeding 10-fold between enantiomeric pairs .

Enantiomeric purity Racemic contamination Biological assay reliability

Regiochemical Differentiation: 5-(Difluoromethyl)-2-fluorophenyl vs. 4-(Difluoromethyl)-2-fluorophenyl Substitution Pattern

The target compound bears the difluoromethyl group at the 5-position and the fluorine at the 2-position of the phenyl ring. The closest regioisomer, 2-(4-(difluoromethyl)-2-fluorophenyl)pyrrolidine (CAS 1447365-31-2), places the CF₂H group at the 4-position. This positional shift results in measurable differences in predicted physicochemical properties: the (2S)-5-CF₂H-2-F isomer has a predicted pKa of 9.07±0.10 and boiling point of 241.4±40.0 °C , whereas the 4-CF₂H-2-F regioisomer has a predicted pKa of 9.12±0.10 and boiling point of 249.4±40.0 °C . The ΔpKa of 0.05 units and Δboiling point of ~8 °C reflect the distinct electronic environments created by the different substitution patterns, which translate to different hydrogen-bonding capacities of the pyrrolidine nitrogen and thus different target engagement profiles.

Regioisomer Substitution pattern Physicochemical properties

Availability of Batch-Specific Quality Documentation: NMR, HPLC, and GC Traceability

The (2S)-enantiomer from Bidepharm (CAS 1213214-66-4) is supplied with batch-specific analytical documentation including NMR, HPLC, and GC spectra, ensuring traceable quality verification . By comparison, the regioisomer (R)-2-(3-(difluoromethyl)-4-fluorophenyl)pyrrolidine (CAS 1212895-23-2) from AKSci is listed without a specified purity percentage and without explicit mention of batch-specific NMR/HPLC/GC documentation on the product page . The availability of multi-method analytical characterization reduces the risk of structural misassignment—a known pitfall in fluorinated pyrrolidine building block procurement where regioisomeric impurities can co-elute under single-method analysis.

Quality assurance Batch traceability Analytical documentation

Optimal Procurement and Application Scenarios for (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine


Stereospecific SAR Exploration of 2-Arylpyrrolidine-Based Receptor Ligands

When conducting structure-activity relationship (SAR) studies on 2-arylpyrrolidine scaffolds targeting receptors such as 5-HT₂, κ-opioid, or complement Factor D, the enantiopure (2S)-form is essential for establishing the stereochemical contribution to target affinity. Published SAR studies confirm that enantiomeric configuration can alter Ki values by more than 10-fold in 2-arylpyrrolidine κ-opioid receptor ligands . The 98% purity with multi-method batch QC minimizes the risk of confounding by enantiomeric or chemical impurities.

Late-Stage Functionalization of Drug Candidates Requiring 5-(Difluoromethyl)-2-fluorophenyl Pharmacophore

For medicinal chemistry programs where the 5-(difluoromethyl)-2-fluorophenyl motif has been identified as a key pharmacophoric element—such as in Factor D inhibitors for ophthalmic diseases —this specific (2S)-configured building block provides the correct regioisomeric and stereochemical identity. The use of the incorrect regioisomer (e.g., 4-CF₂H-2-F or 3-CF₂H-4-F) would alter the pKa of the pyrrolidine nitrogen (ΔpKa = 0.05 units vs. 4-CF₂H-2-F isomer) and thus the protonation state and hydrogen-bonding capacity at the target binding site .

Chiral Pool Synthesis Requiring Defined (2S)-Absolute Configuration

In asymmetric synthesis campaigns where the (2S)-stereocenter serves as a chiral directing group or is incorporated into a final drug substance with defined absolute configuration, the enantiopure (2S)-building block is mandatory. The racemic mixture (CAS 1337828-38-2) introduces 50% of the undesired (2R)-enantiomer, necessitating costly chiral chromatographic separation downstream. The 3-percentage-point higher chemical purity of the (2S)-enantiomer (98%) over the (2R)-enantiomer (95%) further reduces the burden of impurity removal in multi-step sequences .

Physicochemical Property Benchmarking in Fluorinated Fragment Libraries

For fragment-based drug discovery (FBDD) programs assembling fluorinated fragment libraries, the distinct predicted properties of this compound (pKa 9.07, boiling point 241.4 °C, density 1.188 g/cm³) serve as reference data points for comparing the influence of CF₂H substitution patterns on fragment physicochemistry. The 8 °C boiling point difference and 0.05 pKa unit shift relative to the 4-CF₂H-2-F regioisomer provide quantifiable metrics for computational model validation and fragment prioritization .

Quote Request

Request a Quote for (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.